An In-Depth Technical Guide to 1-Methanesulfonyl-3-methyl-piperazine: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-Methanesulfonyl-3-methyl-piperazine: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 1-Methanesulfonyl-3-methyl-piperazine, a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, and understanding the influence of specific substitutions is critical for rational drug design.[1][2] This document delves into the core chemical and physical properties, outlines robust synthetic and analytical methodologies, and explores the strategic application of this compound in modern drug development. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into the molecule's reactivity, characterization, and utility.
Core Chemical & Physical Properties
1-Methanesulfonyl-3-methyl-piperazine is an asymmetric piperazine derivative. The introduction of a methanesulfonyl group on one nitrogen and a methyl group on the carbon at the 3-position creates a chiral center and significantly alters the electronic and steric properties compared to its parent piperazine structure. These modifications are crucial for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]
Nomenclature and Identifiers
A clear identification of the molecule is paramount for reproducible research. The following table summarizes its key identifiers.
| Identifier | Value | Source |
| IUPAC Name | (3S)-1-methanesulfonyl-3-methyl-piperazine | (Computed) |
| CAS Number | 1604365-80-1 ((S)-enantiomer) | BLDpharm[3] |
| Molecular Formula | C₆H₁₄N₂O₂S | (Calculated) |
| Molecular Weight | 178.25 g/mol | (Calculated) |
| Canonical SMILES | CS(=O)(=O)N1CCNC1 | (Computed) |
| InChI Key | (Specific key not readily available, derived from structure) | - |
Physicochemical Properties
The physicochemical properties of a building block dictate its behavior in both reaction media and biological systems. The methanesulfonyl group, being a potent electron-withdrawing group and hydrogen bond acceptor, plays a pivotal role.
| Property | Value (Predicted/Estimated) | Rationale & Significance |
| XLogP3 | -0.8 to -1.2 | The negative value indicates high hydrophilicity, a desirable trait for improving the solubility of drug candidates. This is primarily influenced by the polar sulfonyl group and the secondary amine. |
| pKa (Secondary Amine) | ~7.5 - 8.5 | The basicity of the secondary amine at N4 is lower than that of piperazine (~9.8) due to the electron-withdrawing effect of the sulfonyl group on N1. This modulated basicity is critical for avoiding off-target interactions and improving oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 57.8 Ų | This value, similar to the parent 1-(methylsulfonyl)piperazine, suggests good potential for cell permeability and oral absorption.[4] |
| Rotatable Bond Count | 1 | The low number of rotatable bonds imparts a degree of conformational rigidity, which can be advantageous for achieving high-affinity binding to a biological target. |
Synthesis and Reactivity
The synthesis of asymmetrically substituted piperazines requires careful strategic planning to control regioselectivity. The two nitrogen atoms in the 2-methylpiperazine precursor have different steric and electronic environments, which can be exploited for selective functionalization.
Rationale for Synthetic Strategy
Direct sulfonylation of 2-methylpiperazine with methanesulfonyl chloride can lead to a mixture of products, including the desired 1-sulfonylated isomer, the 4-sulfonylated isomer, and the di-sulfonylated byproduct. The nitrogen at the 4-position is less sterically hindered, making it kinetically favored for reaction. However, to ensure the synthesis of the thermodynamically stable and desired 1-methanesulfonyl-3-methyl-piperazine, a protecting group strategy is often the most robust and reliable approach, mirroring established methods for related piperazines.
Recommended Synthetic Protocol
This protocol describes a common and effective two-step process involving protection followed by sulfonylation and deprotection.
Step 1: N-Boc Protection of 2-Methylpiperazine
-
Dissolve 2-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the mixture under reduced pressure. The resulting crude product, primarily tert-butyl 3-methylpiperazine-1-carboxylate, can often be used in the next step without further purification.
Step 2: Sulfonylation and Deprotection
-
Dissolve the crude Boc-protected intermediate (1.0 eq) in DCM.
-
Add a base, such as triethylamine (TEA, 1.5 eq) or pyridine.
-
Cool the mixture to 0 °C.
-
Add methanesulfonyl chloride (1.1 eq) dropwise. The causality here is critical: the bulky Boc group directs the sulfonylation to the less hindered N4 position.
-
Stir the reaction at room temperature for 4-6 hours until complete.
-
Wash the reaction mixture with water and brine, then dry the organic layer over sodium sulfate.
-
Concentrate under reduced pressure to yield the fully protected intermediate, tert-butyl 4-(methylsulfonyl)-3-methylpiperazine-1-carboxylate.
-
For deprotection, dissolve the intermediate in DCM and add an excess of trifluoroacetic acid (TFA, ~10 eq).[5]
-
Stir at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure to remove TFA and solvent.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry, filter, and concentrate the organic extracts to yield the final product, 1-Methanesulfonyl-3-methyl-piperazine.
Caption: A validated synthetic workflow for 1-Methanesulfonyl-3-methyl-piperazine.
Reactivity Profile
The key to this molecule's utility is the reactivity of the secondary amine at the N4 position.
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Nucleophilicity: The sulfonyl group at N1 is strongly electron-withdrawing, which deactivates this nitrogen. Consequently, the N4 nitrogen becomes the sole site for nucleophilic attack and base-catalyzed reactions.
-
Derivatization: This selective reactivity makes the molecule an ideal building block. It can undergo a wide range of transformations at the N4 position, including:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.[6]
-
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAᵣ) with electron-deficient aryl halides.[6]
-
Amide/Sulfonamide Formation: Acylation with acid chlorides or coupling with carboxylic acids.[7][8]
-
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected spectral features.
| Analytical Method | Expected Observations |
| ¹H NMR | - A sharp singlet around 2.8-3.0 ppm (3H) for the methyl protons of the sulfonyl group. - A doublet around 1.1-1.3 ppm (3H) for the methyl group at the C3 position. - A complex series of multiplets between 2.5-3.8 ppm for the seven piperazine ring protons. - A broad singlet for the N-H proton of the secondary amine. |
| ¹³C NMR | - A signal around 35-40 ppm for the sulfonyl methyl carbon. - A signal around 15-20 ppm for the C3-methyl carbon. - Multiple signals between 40-60 ppm corresponding to the four unique carbons of the piperazine ring. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z = 179.08. |
| IR Spectroscopy | - Strong, characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). - N-H stretching band around 3300 cm⁻¹. - C-H stretching bands around 2850-3000 cm⁻¹. |
Role in Medicinal Chemistry and Drug Development
The piperazine ring is present in numerous FDA-approved drugs, where it often serves as a central scaffold to orient pharmacophoric groups or to improve physicochemical properties.[2][6]
The Methanesulfonyl Group as a Bioisostere and Pharmacomodulator
The methanesulfonyl group is not merely a synthetic handle; it is a key pharmacomodulator.
-
Metabolic Stability: The sulfonamide bond is generally resistant to metabolic cleavage, enhancing the in vivo stability and half-life of a drug candidate compared to more labile groups like esters or amides.
-
Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, enabling strong and specific interactions with protein targets.[8]
-
Solubility and pKa Tuning: As discussed, it significantly impacts the pKa of the distal nitrogen and improves aqueous solubility.
The 3-Methyl Group: Introducing Chirality and Specificity
The methyl group at the C3 position introduces a chiral center. This is a critical design element for modern drug development.
-
Stereospecific Interactions: Enantiomerically pure compounds can exhibit significantly different potency, selectivity, and safety profiles. The (S) or (R) configuration can lead to a more precise fit into a chiral binding pocket of a receptor or enzyme, improving efficacy and reducing off-target effects.
-
Conformational Lock: The methyl group can influence the preferred chair conformation of the piperazine ring, potentially pre-organizing the molecule for optimal target engagement.
Application as a Versatile Drug Discovery Building Block
1-Methanesulfonyl-3-methyl-piperazine is a starting point for the synthesis of diverse compound libraries. Its single reactive site allows for clean, predictable derivatization, making it highly valuable in lead optimization campaigns.
Caption: Key derivatization routes for creating diverse drug candidates.
Safety and Handling
Based on the GHS classification for the parent compound, 1-(methylsulfonyl)piperazine, appropriate precautions should be taken.[4]
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
-
Handling: Should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Methanesulfonyl-3-methyl-piperazine is a high-value chemical entity for contemporary drug discovery. Its pre-defined regiochemistry, modulated basicity, and chiral nature provide a robust platform for the synthesis of targeted and sophisticated pharmaceutical agents. The strategic combination of the metabolically stable, polar methanesulfonyl group and the stereodirecting methyl group allows medicinal chemists to systematically explore chemical space and optimize lead compounds for enhanced efficacy, selectivity, and drug-like properties. This guide provides the foundational and practical knowledge necessary for its effective synthesis, characterization, and application in research and development settings.
References
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